1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone
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Overview
Description
This would typically include the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, and reactivity).Scientific Research Applications
Crystal Structures and Chemical Properties
- Crystal Structures of Derivatives : The crystal structures of isomeric derivatives, including 1-(4-Benzoylphenyl)-3,3-dimethyltriazene, have been characterized, revealing details about their crystalline systems and space groups (Manolov et al., 2007).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Compounds structurally related to 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone have been studied for their corrosion inhibition properties. These studies demonstrate the effectiveness of such compounds in protecting metals against corrosion, particularly in acidic environments (Chafiq et al., 2020).
Pharmacological Research
- Cytotoxic Effects and Drug Synthesis : Research into similar compounds has included the synthesis and evaluation of their cytotoxic effects, indicating potential applications in pharmacology and drug development (Manolov et al., 2006).
Material Sciences
- Photopolymerization and Material Engineering : Compounds with benzophenone structures, closely related to 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone, have been explored for their roles in photopolymerization processes, contributing to advancements in material sciences (Guillaneuf et al., 2010).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about a particular aspect of this compound, feel free to ask!
properties
IUPAC Name |
1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJVCZFJHJXPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one |
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